molecular formula C12H11FN2O2 B7377122 N'-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide

N'-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide

Cat. No.: B7377122
M. Wt: 234.23 g/mol
InChI Key: UIIFECKYHSHMGW-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide is an organic compound that belongs to the class of hydrazides It features a furan ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position, along with a 2-fluorophenyl group attached to the nitrogen of the hydrazide

Properties

IUPAC Name

N'-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-9(6-7-17-8)12(16)15-14-11-5-3-2-4-10(11)13/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIFECKYHSHMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide typically involves the reaction of 2-methylfuran-3-carboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated control systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N-methylamine
  • 4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N’-(2-fluorophenyl)-2-methylfuran-3-carbohydrazide is unique due to the combination of its furan ring and fluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for diverse applications in various fields.

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